1-Deoxy-1-(hydroxyethylamino)-D-glucitol
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Overview
Description
1-Deoxy-1-(hydroxyethylamino)-D-glucitol is a derivative of D-glucose, where the hydroxyl group at the first carbon is replaced by a hydroxyethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Deoxy-1-(hydroxyethylamino)-D-glucitol typically involves the reaction of D-glucose with hydroxyethylamine under specific conditions. One common method involves the use of a reductive amination process, where D-glucose is first oxidized to form an intermediate, which then reacts with hydroxyethylamine in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
1-Deoxy-1-(hydroxyethylamino)-D-glucitol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the hydroxyethylamino group.
Substitution: The hydroxyethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups to the molecule .
Scientific Research Applications
1-Deoxy-1-(hydroxyethylamino)-D-glucitol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme inhibition.
Medicine: Research is ongoing into its potential as a therapeutic agent for conditions such as diabetes and cancer
Mechanism of Action
The mechanism of action of 1-Deoxy-1-(hydroxyethylamino)-D-glucitol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby altering their activity. The pathways involved can include metabolic processes where the compound acts as a competitive inhibitor .
Comparison with Similar Compounds
Similar Compounds
1-Deoxynojirimycin: Known for its α-glucosidase inhibitory activity, used in diabetes treatment.
1-Deoxy-1-acetylamino-beta-D-gluco-2-heptulopyranosonamide: Another derivative with potential therapeutic applications.
Uniqueness
1-Deoxy-1-(hydroxyethylamino)-D-glucitol is unique due to its specific structural modifications, which confer distinct biochemical properties. Its hydroxyethylamino group allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
6-(2-hydroxyethylamino)hexane-1,2,3,4,5-pentol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO6/c10-2-1-9-3-5(12)7(14)8(15)6(13)4-11/h5-15H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSVOQJUFSROBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)NCC(C(C(C(CO)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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